3-(2,6-dimethylphenyl)butanoic Acid
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Overview
Description
3-(2,6-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,6-dimethylphenyl)butanone or this compound derivatives.
Reduction: Formation of 3-(2,6-dimethylphenyl)butanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(2,6-Dimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethylphenyl)propanoic acid
- 3-(2,6-Dimethylphenyl)pentanoic acid
- 3-(2,6-Dimethylphenyl)hexanoic acid
Comparison
3-(2,6-Dimethylphenyl)butanoic acid is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-4-6-9(2)12(8)10(3)7-11(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) |
InChI Key |
FPRYRJJBUOSZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CC(=O)O |
Origin of Product |
United States |
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